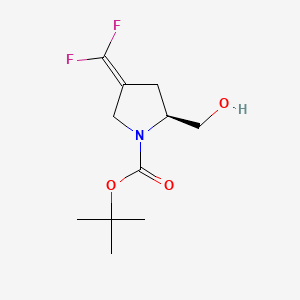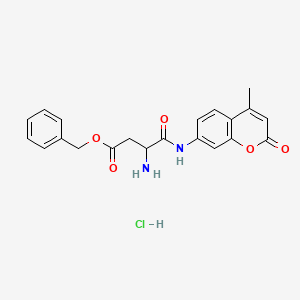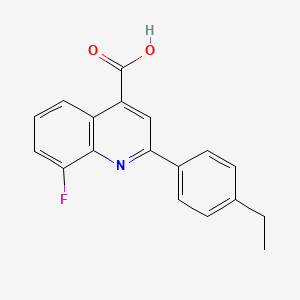![molecular formula C23H36O3 B14798380 [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton. It is known for its significant biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Oxidation: Introduction of the keto group at the 3-position.
Methylation: Addition of methyl groups at the 2, 10, and 13 positions.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Esterification: Attachment of the propanoate group at the 17-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include:
Catalytic hydrogenation: To achieve specific reductions.
Chromatographic purification: To isolate the final product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or other substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is utilized in various scientific research fields:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigating its role in cellular processes and interactions with biological molecules.
Medicine: Exploring its potential therapeutic effects and pharmacological properties.
Industry: Used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism by which [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding can modulate various signaling pathways, leading to changes in gene expression and cellular functions. The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural steroid hormone with a similar cyclopenta[a]phenanthrene structure.
Estradiol: Another steroid hormone with a related structure but different functional groups.
Corticosterone: A steroid involved in stress response with a similar backbone.
Uniqueness
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties and reactivity compared to other steroids.
Propiedades
Fórmula molecular |
C23H36O3 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14?,15?,16?,17?,18?,20?,22-,23-/m0/s1 |
Clave InChI |
NOTIQUSPUUHHEH-UZPMJGDYSA-N |
SMILES isomérico |
CCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC(C(=O)C4)C)C)C |
SMILES canónico |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
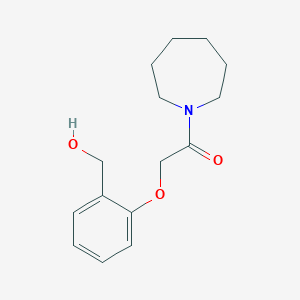
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
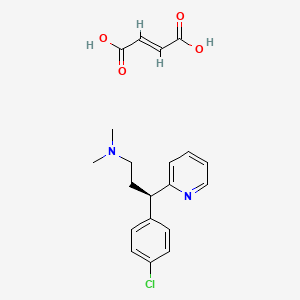
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
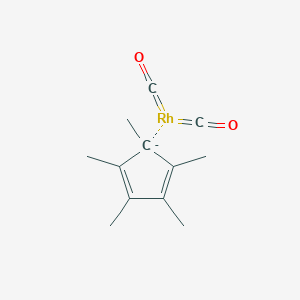
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
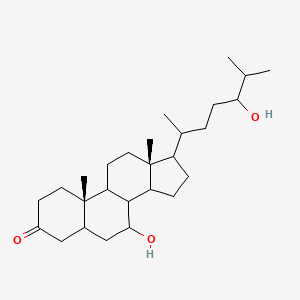
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
